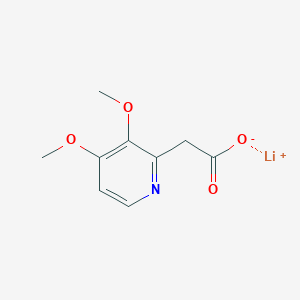![molecular formula C13H20N6O5 B2573396 1-{4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino}-1-ethanone CAS No. 339020-85-8](/img/structure/B2573396.png)
1-{4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino}-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-{4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino}-1-ethanone” has a molecular formula of C13H20N6O5 . It has an average mass of 340.335 Da and a monoisotopic mass of 340.149506 Da .
Physical and Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 518.0±50.0 °C at 760 mmHg, and a flash point of 267.1±30.1 °C . It has 11 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a precursor in the synthesis of more complex molecules, facilitating the development of new materials with unique properties.
Biology: Its structural analogs may be investigated for their biological activity, including potential antimicrobial or antitumor properties.
Medicine: Given its complex structure, it may serve as a lead compound for drug development, particularly in areas like neuropharmacology or oncology.
Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of polymers with specific functionalities.
5. Mechanism of Action: The compound's mechanism of action would depend on its application. For instance, if used as a pharmaceutical agent, it might target specific enzymes or receptors, modulating their activity through binding interactions. The presence of nitro and keto groups could allow for interactions with various biological molecules, potentially affecting signaling pathways and cellular responses.
6. Comparison with Similar Compounds: Compared to other compounds with similar structural motifs, such as nitropyridines or piperazine derivatives, 1-{4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino}-1-ethanone stands out due to its unique combination of functional groups. Similar compounds might include:
1-Methyl-2,4-dinitropyridine
4-Methylpiperazine-1-carboxylate
1-Ethanone, 4-(2-nitrophenyl)piperazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions. One possible route might include the initial formation of the pyridine ring, followed by the introduction of the methylamino and nitro groups through nucleophilic substitution and nitration reactions, respectively. The piperazine moiety can be integrated through a cyclization process with appropriate amines.
Industrial Production Methods: For large-scale production, the process would need optimization to ensure yield and purity. This could involve the use of continuous flow reactors, precise temperature control, and the employment of robust catalysts to facilitate the key steps in the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly affecting the methylamino groups, potentially forming N-oxides.
Reduction: Reduction of the nitro groups could yield corresponding amines.
Substitution: Both nucleophilic and electrophilic substitution reactions are feasible given the compound’s functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation with palladium on carbon or chemical reduction using agents like tin(II) chloride.
Substitution: Various halogenated compounds and nucleophiles in the presence of base or acid catalysts.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Diverse derivatives depending on the substituents introduced.
Propiedades
IUPAC Name |
1-[4-[1-methyl-6-(methylamino)-3,5-dinitro-4H-pyridin-2-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O5/c1-9(20)16-4-6-17(7-5-16)13-11(19(23)24)8-10(18(21)22)12(14-2)15(13)3/h14H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBRGZRZDYYNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(CC(=C(N2C)NC)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
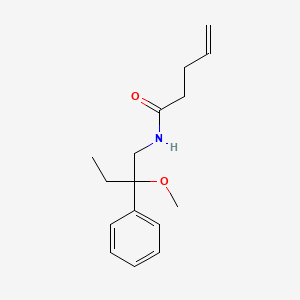
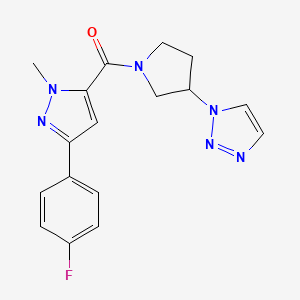
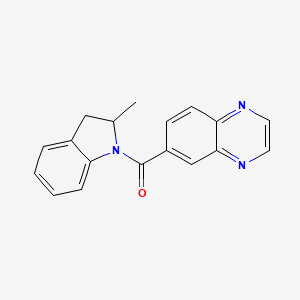

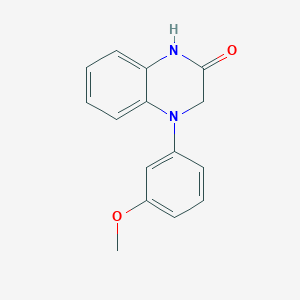
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2573321.png)

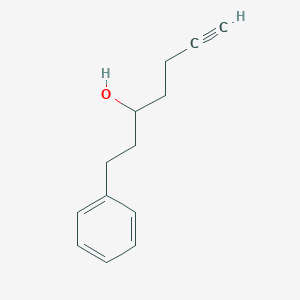
![{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl phenyl sulfone](/img/structure/B2573327.png)
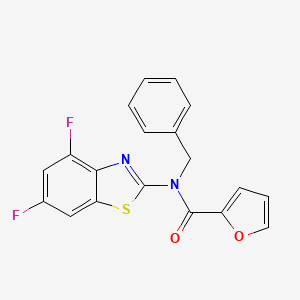
![4-methoxy-1-methyl-5-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2573329.png)

![2-cyclopropyl-1-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2573333.png)
